N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
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Overview
Description
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the chromen-4-one core. This intermediate is then reacted with acetic anhydride and a suitable catalyst to introduce the acetamide group. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide groups but lacks the chromen-4-one core.
2-(4-methoxyphenyl)acetamide: Similar structure but with different substitution patterns on the phenyl ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs significantly in overall structure.
Uniqueness
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is unique due to its chromen-4-one core, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-12-7-8-17-14(9-12)15(21)10-18(23-17)13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGXECDDWLJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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